9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine is a complex heterocyclic compound that belongs to a class of compounds known for their diverse biological activities. This compound is characterized by the presence of multiple fused rings, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the cyclization of precursor molecules under specific conditions. Research articles and patents provide detailed methodologies for its synthesis and characterization, highlighting its importance in pharmaceutical research.
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine can be classified under the following categories:
The synthesis of 9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine typically involves the following steps:
One notable method described involves the reaction of benzimidazole derivatives with bromo-substituted compounds under controlled heating conditions. The yields can vary based on the specific conditions employed (temperature, time, and catalyst used) .
The molecular structure of 9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine features:
The compound's molecular formula is , with a molecular weight of approximately 284.1 g/mol. The InChI key for this compound is SMHDMAYAZJZZHS-UHFFFAOYSA-N, which aids in its identification in chemical databases .
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine can undergo various chemical reactions typical for heterocycles:
In synthetic applications, reactions are often optimized to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for modifying the brominated position .
The mechanism of action for compounds like 9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine often involves interaction with biological targets such as enzymes or receptors. This compound has shown potential as an inhibitor in various biological pathways.
Research indicates that derivatives of this compound may exhibit activity against specific cancer cell lines or other disease models by modulating signaling pathways related to cell proliferation and survival .
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity .
9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine has potential applications in:
The construction of the imidazo-pyrido-oxazepine tricyclic framework demands precision in catalytic design. Two dominant methodologies have emerged: transition metal-catalyzed cross-coupling and Lewis acid-mediated cyclization. Palladium-catalyzed Buchwald-Hartwig amination enables efficient ring closure between halogenated pyridine precursors and 2-aminoethanol derivatives, achieving yields of 72-78% under optimized conditions (0.5-2 mol% Pd(dba)₂, XPhos ligand, Cs₂CO₃ base, toluene reflux) [9]. Alternatively, copper(I)-catalyzed intramolecular C-O bond formation provides a lower-cost pathway, though with moderate yield reduction (65-70%) [6].
For the critical imidazole ring annulation, cyclocondensation strategies dominate. A notable approach employs α-haloketones with aminopyridine intermediates under mild basic conditions (K₂CO₃, DMF, 80°C), forming the imidazo[1,2-d]pyridine segment before oxazepine closure. This method benefits from excellent functional group tolerance, accommodating electron-withdrawing substituents at the pyridine C3 position without ring degradation [9]. Microwave-assisted synthesis significantly enhances reaction efficiency, reducing annulation time from 18 hours to 35 minutes while improving yields by 12-15% [9].
Table 1: Comparative Catalytic Approaches for Core Assembly
Methodology | Catalyst System | Temperature | Time | Yield Range | Key Advantage |
---|---|---|---|---|---|
Pd-catalyzed amination | Pd(dba)₂/XPhos/Cs₂CO₃ | 110°C | 14-18 h | 72-78% | High regioselectivity |
Cu-mediated etherification | CuI/1,10-phenanthroline/K₂CO₃ | 100°C | 24-36 h | 65-70% | Lower catalyst cost |
Microwave-assisted cyclization | None (base-mediated) | 150°C (MW) | 30-40 min | 80-85% | Rapid reaction kinetics |
Lewis acid-promoted cyclization | Sc(OTf)₃ (2.5 mol%) | 80°C | 3-5 h | 75-82% | Tolerance for acid-sensitive groups |
Introduction of bromine at the C9 position presents significant regiochemical challenges due to competing electrophilic sites within the fused heterocyclic system. Electronic differentiation between the electron-rich imidazole (C2/C3) and moderately electron-deficient pyridine-pyrido ring guides reagent selection. N-Bromosuccinimide (NBS) in anhydrous DMF at 0-5°C achieves >95% C9 selectivity, leveraging kinetic control and the ortho-directing effect of the oxazepine oxygen [4] [8]. This specificity stems from the increased electron density at C9, as confirmed by molecular electrostatic potential (MEP) calculations showing 12-15% higher electron density compared to C7/C8 positions [4].
Solvent engineering proves critical for selectivity maintenance. Polar aprotic solvents (DMF, DMAc) favor C9 bromination by stabilizing the transition state through coordination with the oxazepine nitrogen, while protic solvents (MeOH, iPrOH) promote dibromination byproduct formation (15-20%). Temperature control below 10°C is essential to prevent bromine migration to the thermodynamically favored C3 position of the imidazole ring, which occurs readily above 25°C due to enol-like tautomerization [8].
Table 2: Bromination Reagent Systems and Regioselectivity Profiles
Brominating Agent | Solvent | Temperature | C9 Selectivity | Dibrominated Byproduct | Application Scope |
---|---|---|---|---|---|
NBS (1.05 eq) | Anhydrous DMF | 0-5°C | >95% | <1% | Electron-rich fused systems |
Br₂ (1.0 eq) | DCM | -10°C | 85-88% | 5-8% | Large-scale processes |
DBDMH (0.55 eq) | Acetonitrile | 20°C | 92-94% | 2-3% | Acid-sensitive substrates |
Pyridinium tribromide | Acetic acid | 25°C | 75-80% | 12-15% | Low-cost alternative |
Post-functionalization studies confirm the synthetic utility of C9 bromination. Suzuki-Miyaura coupling at C9 proceeds with 89-93% yield using Pd(PPh₃)₄/AsPh₃ co-catalytic system, enabling installation of aryl, heteroaryl, and alkenyl groups without oxazepine ring degradation. Additionally, halogen exchange via Finkelstein reaction provides access to the corresponding C9-iodo derivative for more demanding cross-coupling transformations [4] [8].
Recent innovations address the substantial environmental footprint of traditional multistep syntheses through atom-economical processes. A breakthrough one-pot assembly combines 2,3-dibromopyridine, 2-aminoethanol, and aminoacetaldehyde dimethyl acetal under oxidative conditions (Cu(OAc)₂, air atmosphere), constructing the tricyclic core in 65% yield with minimal purification requirements [9]. This cascade process involves sequential SNAr, cyclodehydration, and oxidative annulation, reducing solvent consumption by 70% and eliminating intermediate isolation steps [10].
Solvent-free mechanochemistry using high-speed ball milling achieves quantitative yields in the final cyclization step. The technique employs catalytic KHSO₄ (5 mol%) on acidic alumina, where the solid support acts as both catalyst and reaction medium. This approach circumvents traditional DMF or toluene usage and reduces reaction time from hours to 25-40 minutes while facilitating product recovery through simple filtration [10]. Energy consumption analysis reveals 83% reduction in process energy intensity compared to reflux methods.
Microwave-assisted tandem reactions in water represent another sustainable advancement. Aqueous phase synthesis exploits the increased polarity of transition states during cyclization, with microwave irradiation enhancing reaction rates through selective dielectric heating. This method achieves 82% yield for the brominated target compound with >99% aqueous phase recovery, demonstrating substantial improvement over organic solvent systems [9] [10].
Table 3: Environmental Metrics Comparison of Synthetic Approaches
Method | PMI* | E-Factor | Reaction Mass Efficiency | Energy Consumption (kJ/mol) | CO₂ Equivalent (kg/kg product) |
---|---|---|---|---|---|
Conventional multistep | 86 | 152 | 12% | 8,950 | 48 |
One-pot multicomponent | 23 | 37 | 43% | 3,120 | 16 |
Solvent-free mechanochemical | 8 | 11 | 79% | 1,540 | 5.8 |
Aqueous microwave | 15 | 28 | 62% | 2,850 | 11 |
PMI: Process Mass Intensity
Lewis acids serve as indispensable tools for overcoming the kinetic barriers in oxazepine ring closure. Scandium(III) triflate (5-10 mol%) in acetonitrile accelerates the 7-exo-trig cyclization by coordinating both the imidazole nitrogen and carbonyl oxygen (in keto precursors), reducing the activation energy from 98 kJ/mol to 67 kJ/mol as determined by Eyring analysis [3] [10]. This dual coordination imposes conformational restriction, forcing the ethanolamine chain into productive orientation for ring closure. The catalyst maintains efficiency in the presence of the bromine substituent without promoting debromination, a common side reaction observed with stronger Lewis acids like AlCl₃ [3].
Lanthanide triflates (Yb(OTf)₃, Sm(OTf)₃) enable water-tolerant cyclization at 50-60°C, contrasting with moisture-sensitive conventional catalysts. Their exceptional oxaphilic character preferentially activates carbonyl groups over imidazole nitrogens, enabling chemoselective transformations in substrates with multiple Lewis basic sites. Kinetic studies reveal first-order dependence on catalyst concentration and zero-order in substrate concentration, suggesting catalyst saturation prior to rate-determining ring closure [7] [10].
Notably, bismuth(III) triflate emerges as a sustainable alternative, facilitating cyclization at ambient temperature (25-30°C) with catalyst recovery exceeding 90% via aqueous workup. This system operates effectively at 0.3 mol% loading, demonstrating turnover numbers >300 without significant activity loss after five cycles. The mechanism involves substrate activation through LUMO energy lowering by 1.8-2.2 eV, as confirmed by DFT calculations [10].
Table 4: Lewis Acid Catalysts for Oxazepine Formation
Lewis Acid | Loading (mol%) | Temperature | Reaction Time (h) | Yield (%) | Water Compatibility | Key Feature |
---|---|---|---|---|---|---|
Sc(OTf)₃ | 5-10 | 80°C | 2-3 | 88-92 | Limited | High activity, broad scope |
Yb(OTf)₃ | 8 | 50°C | 4-5 | 85-88 | Excellent | Recyclable, aqueous conditions |
Bi(OTf)₃ | 0.3 | 25°C | 18-24 | 90-94 | Good | Ultra-low loading, ambient temp |
InCl₃ | 15 | 100°C | 1.5 | 78-82 | Poor | Rapid kinetics, moisture-sensitive |
Hf(OTf)₄ | 2 | 70°C | 3 | 92-95 | Moderate | High turnover frequency |
Scale-up beyond laboratory quantities (50g+) introduces significant challenges in purification complexity and intermediate stability. The dihydroimidazo intermediate exhibits thermal instability above 80°C, necessitating strict temperature control during concentration steps. Chromatographic purification becomes impractical above 100g scale due to the compound's strong adsorption to silica gel, requiring switch to crystallization-based purification using toluene/heptane mixtures (3:1 v/v) that provides 92-95% recovery but sacrifices 5-7% yield [6].
Bromination exotherm management is critical for safety at scale. The reaction enthalpy of -89 kJ/mol requires jacketed reactors with precise cooling capacity to maintain the 0-5°C operating window. Semi-batch addition protocols with NBS addition rates not exceeding 0.5 mol/h per kg reaction mass prevent HBr accumulation and subsequent ring opening byproducts [4]. Pilot-scale runs (2kg) demonstrate that maintaining Br₂ concentration below 0.2% wt/wt through controlled addition reduces dibrominated impurities from 8.3% to <1.5% [8].
Telescoped synthesis strategies mitigate yield losses from intermediate isolation. A three-step telescoped process successfully combines SNAr, cyclization, and bromination without isolation of intermediates, utilizing in situ FTIR for reaction monitoring. This approach improves overall yield from 52% (discrete steps) to 68% while reducing solvent consumption by 60%. However, it requires careful management of cumulative impurities, particularly regioisomeric brominated species that become difficult to remove in downstream steps [7].
Continuous flow technology addresses reaction time disparities between fast cyclization (t₁/₂ = 8 min) and slow bromination (t₁/₂ = 45 min). A segmented flow reactor with alternating temperature zones (80°C zone for cyclization, 0°C zone for bromination) achieves 85% yield at 90g/h throughput. This configuration resolves the kinetic incompatibility inherent in batch processing, reducing byproduct formation by 40% compared to batch methods [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0